molecular formula C22H25N5O5S2 B4315808 1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone

1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone

Cat. No.: B4315808
M. Wt: 503.6 g/mol
InChI Key: FPBDVNQUKBLEBA-UHFFFAOYSA-N
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Description

1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and is further modified with various functional groups that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzimidazole core can be performed using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Thioether Linkage: This step involves the reaction of the nitrobenzimidazole with a suitable thiol compound under basic conditions.

    Formation of the Imidazolidinyl Group: The final step involves the reaction of the intermediate with an appropriate imidazolidinone derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Various substitution reactions can occur at the benzimidazole core or the imidazolidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole or imidazolidinyl derivatives.

Scientific Research Applications

1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its benzimidazole core.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to DNA or proteins, disrupting their normal function. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.

    Imidazolidinone Derivatives: Compounds with similar imidazolidinone groups but different cores.

Uniqueness

The uniqueness of 1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[3-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5S2/c1-14(2)21-25(10-11-26(21)34(31,32)17-7-4-15(3)5-8-17)20(28)13-33-22-23-18-9-6-16(27(29)30)12-19(18)24-22/h4-9,12,14,21H,10-11,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBDVNQUKBLEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(C)C)C(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone

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